molecular formula C7H5ClN2O B029605 Zoxazolamine CAS No. 61-80-3

Zoxazolamine

Cat. No.: B029605
CAS No.: 61-80-3
M. Wt: 168.58 g/mol
InChI Key: YGCODSQDUUUKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoxazolamine is a centrally acting muscle relaxant that was synthesized in 1953 and introduced clinically in 1955. It was primarily used for the relief of muscle spasms in conditions such as musculoskeletal disorders and neurological diseases. it was withdrawn from the market due to hepatotoxicity. One of its active metabolites, chlorzoxazone, was found to show less toxicity and was subsequently marketed in place of this compound .

Mechanism of Action

Target of Action

Zoxazolamine is a centrally acting muscle relaxant . It primarily targets the IK Ca channels and striatal dopamine metabolism . These targets play a crucial role in muscle relaxation and dopamine turnover .

Mode of Action

This compound interacts with its targets by activating the IK Ca channels . It also influences striatal dopamine metabolism, decreasing it without directly affecting dopamine synthesis, catabolism, reuptake, or release . This interaction results in changes in muscle relaxation and dopamine turnover .

Biochemical Pathways

The major pathway for the metabolism of this compound is via hydroxylation in the benzene ring to form 6-hydroxy-zoxazolamine, which is excreted in urine as a glucuronide . There is also evidence for the excretion in urine of small amounts of a product (chlorzoxazone) formed by the substitution of the amino group of this compound for a hydroxyl group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. As mentioned earlier, this compound is metabolized via hydroxylation in the benzene ring . The resulting metabolite, 6-hydroxy-zoxazolamine, is then excreted in urine . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve muscle relaxation and changes in dopamine turnover . By activating the IK Ca channels , this compound induces muscle relaxation. Additionally, it decreases striatal dopamine metabolism without directly affecting dopamine synthesis, catabolism, reuptake, or release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain chemicals, such as flavone, a naturally occurring compound found in several plant species, can stimulate the metabolism of this compound . .

Biochemical Analysis

Biochemical Properties

Zoxazolamine interacts with various enzymes and proteins in the body. It is metabolized by an array of cytochrome P450 (CYP450) isoforms . The nature of these interactions involves the conversion of this compound into its metabolites, which are then excreted from the body .

Cellular Effects

This compound influences cell function by acting as a muscle relaxant . It does this by inhibiting nerve impulses, which in turn reduces muscle contractions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes, particularly the CYP450 isoforms . These interactions lead to the metabolism of this compound, resulting in its muscle relaxant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Upon intravenous infusion, serum concentrations of this compound were higher at the onset than at the offset of loss of the righting reflex (LRR), suggestive of a distribution disequilibrium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound acts as a muscle relaxant, while at higher doses, it can lead to paralysis .

Metabolic Pathways

This compound is involved in the CYP450 metabolic pathway . It interacts with various CYP450 isoforms, which metabolize this compound into its metabolites .

Transport and Distribution

This compound is distributed throughout the body via the bloodstream . It is transported to various cells and tissues, where it exerts its muscle relaxant effects .

Subcellular Localization

Given its lipophilic nature, it is likely that it can cross cell membranes and localize within various cellular compartments .

Chemical Reactions Analysis

Zoxazolamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, including chlorzoxazone.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Zoxazolamine is often compared with its metabolite, chlorzoxazone. Both compounds are centrally acting muscle relaxants, but chlorzoxazone is less toxic and is still marketed for clinical use. Chlorzoxazone acts on the spinal cord by depressing reflexes, whereas this compound primarily affects dopamine metabolism . Other similar compounds include metaxalone and cyclobenzaprine, which also act as muscle relaxants but have different mechanisms of action and safety profiles .

Properties

IUPAC Name

5-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCODSQDUUUKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045245
Record name 5-Chloro-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-80-3
Record name Zoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoxazolamine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoxazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zoxazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zoxazolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOXAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOW362Q29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zoxazolamine
Reactant of Route 2
Zoxazolamine
Reactant of Route 3
Zoxazolamine
Reactant of Route 4
Zoxazolamine
Reactant of Route 5
Zoxazolamine
Reactant of Route 6
Zoxazolamine
Customer
Q & A

ANone: While the exact mechanism is not fully elucidated, zoxazolamine primarily acts as a centrally acting muscle relaxant. It is believed to inhibit polysynaptic reflexes within the central nervous system, particularly those involved in muscle tone and spasticity. [, , ]

ANone: this compound inhibits both two- and three-neurone arcs, as well as complexes representing four- and five-neurone reflexes or reflexes mediated by slowly conducting fibers in ventral roots of spinal cats. This inhibition of various reflex pathways leads to a decrease in muscle tone and spasticity. []

ANone: The molecular formula of this compound is C10H12ClN3O, and its molecular weight is 225.68 g/mol.

ANone: Yes, 6-hydroxythis compound, a major metabolite of this compound, exhibits significantly reduced muscle relaxant properties compared to the parent compound. []

ANone: Interestingly, while chlorzoxazone (5-chloro-2(3H)-benzoxazolone) possesses muscle relaxant properties, its primary mechanism involves the activation of calcium-activated potassium channels (KCa), leading to chloride secretion across epithelia. This mechanism differs from the proposed central nervous system action of this compound. []

ANone: this compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The major metabolic pathway involves aromatic hydroxylation to form 6-hydroxythis compound, which is subsequently conjugated and excreted in the urine. [, ]

ANone: Yes, studies in rats have shown significant sex-related differences in this compound metabolism. Notably, nafenopin, a hypolipidemic agent, reduces this compound paralysis time in female rats but prolongs it in males, suggesting differential effects on drug-metabolizing enzymes. []

ANone: Research suggests that carrageenan-induced inflammation in rats potentiates this compound paralysis time and inhibits its metabolism in both sexes. This highlights the potential influence of inflammatory states on drug pharmacokinetics. []

ANone: Co-administration of this compound with chlorzoxazone has been shown to prolong the plasma half-life of chlorzoxazone in mice and dogs. This interaction is attributed to the formation of an insoluble complex between the two drugs, altering the metabolism and clearance of chlorzoxazone. []

ANone: Thymectomy in rats has been observed to prolong this compound paralysis time, suggesting a potential role of the thymus in drug metabolism or clearance. This effect can be partially reversed by pretreatment with agents that induce hepatic microsomal enzymes, such as pregnenolone-16α-carbonitrile (PCN). []

ANone: Studies in rats exposed to simulated high-altitude conditions (hypobaric hypoxia) demonstrate a significant delay in regaining the righting reflex after this compound administration. This suggests that oxygen limitation at high altitudes can impair drug metabolism and prolong drug action. []

ANone: Yes, a strong correlation exists between this compound paralysis time and the activity of hepatic microsomal enzymes responsible for its metabolism. Factors influencing enzyme activity, such as genetic variations, drug interactions, and physiological states, can significantly alter this compound's duration of action. [, , , , , , , ]

ANone: Flavone, a compound found in various plants, has been shown to stimulate the metabolism of this compound both in vitro and in vivo in neonatal rats. This effect is attributed to flavone's ability to activate hepatic microsomal enzymes involved in this compound hydroxylation. [, ]

ANone: Yes, this compound demonstrates uricosuric effects in humans. Studies show that it increases urate clearance in a dose-dependent manner. Interestingly, this uricosuric effect is not observed in dogs. [, ]

ANone: Splenectomy in rats has been shown to prolong this compound paralysis time and decrease the activity of drug-metabolizing enzymes in the liver, highlighting a potential link between splenic function and drug metabolism. []

ANone: Yes, there have been documented cases of fatal hepatic necrosis in patients receiving this compound. While the exact cause-and-effect relationship is challenging to establish definitively, these cases emphasize the potential for serious liver toxicity associated with this compound use. []

ANone: Yes, studies in mice demonstrate that repeated administration of this compound can induce its own metabolism, leading to a shorter elimination half-life upon subsequent dosing. This self-induction is attributed to the stimulation of liver microsomal enzymes responsible for this compound hydroxylation. []

ANone: Yes, various drugs and chemicals can significantly alter the metabolism of this compound. For example, pretreatment with phenobarbital, a known inducer of drug-metabolizing enzymes, can shorten this compound paralysis time. Conversely, inhibitors of drug metabolism, such as carbon monoxide, can prolong its duration of action. [, , , ]

ANone: Research suggests that pretreatment with certain food additives, such as diphenyl, o-phenylphenol, piperonyl butoxide, and thiabendazole, can prolong this compound paralysis time in mice, indicating potential interactions with hepatic drug-metabolizing enzymes. []

ANone: this compound was introduced in the late 1950s as a centrally acting muscle relaxant. Early clinical trials investigated its potential in treating various conditions characterized by muscle spasticity, including cerebral palsy, multiple sclerosis, and spinal cord injuries. [, , ]

ANone: this compound has served as a valuable tool in studying drug metabolism, particularly the cytochrome P450 enzyme system. Its relatively short duration of action and susceptibility to modulation by various factors, including genetic predisposition, drug interactions, and environmental exposures, have made it a useful probe for investigating the complexities of drug biotransformation and its implications for pharmacological responses. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.